molecular formula C18H24N4O2 B7352850 4-ethyl-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide

4-ethyl-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide

Numéro de catalogue B7352850
Poids moléculaire: 328.4 g/mol
Clé InChI: VEVIEDVOUPSXNL-GDBMZVCRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-ethyl-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide, also known as EIDD-2801, is a novel antiviral drug that has been developed to combat RNA viruses such as influenza and coronaviruses.

Mécanisme D'action

4-ethyl-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide is a prodrug that is metabolized into its active form, EIDD-1931, in the host cell. EIDD-1931 works by introducing errors into the viral RNA during replication, which leads to the generation of non-functional viral particles. This mechanism of action is different from traditional antiviral drugs that target viral proteins and enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animal studies and is well-tolerated in humans. It has a high oral bioavailability and can be administered orally or intravenously. This compound has also been found to have a long half-life, which allows for less frequent dosing.

Avantages Et Limitations Des Expériences En Laboratoire

4-ethyl-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide has several advantages for lab experiments, including its broad-spectrum activity against RNA viruses, low toxicity, and high oral bioavailability. However, it also has some limitations, such as the need for further studies to determine its efficacy against different strains of RNA viruses and the potential for the development of drug resistance.

Orientations Futures

There are several future directions for the development and application of 4-ethyl-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide. These include the evaluation of its efficacy against different strains of RNA viruses, the optimization of dosing regimens, the development of combination therapies, and the exploration of its potential for prophylactic use. Additionally, further research is needed to determine the safety and efficacy of this compound in vulnerable populations such as pregnant women and children.

Méthodes De Synthèse

The synthesis of 4-ethyl-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide involves the reaction of 2-amino-4-ethylpyridine with 3-hydroxy-2-(1-ethylimidazol-2-yl)oxan-4-one in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The resulting intermediate is then treated with carboxylic acid to obtain the final product.

Applications De Recherche Scientifique

4-ethyl-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide has been found to be effective against a broad range of RNA viruses, including influenza, Ebola, and coronaviruses such as SARS-CoV-2. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of COVID-19.

Propriétés

IUPAC Name

4-ethyl-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-3-13-7-8-19-15(12-13)18(23)21-14-6-5-11-24-16(14)17-20-9-10-22(17)4-2/h7-10,12,14,16H,3-6,11H2,1-2H3,(H,21,23)/t14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVIEDVOUPSXNL-GDBMZVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)NC2CCCOC2C3=NC=CN3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=NC=C1)C(=O)N[C@@H]2CCCO[C@H]2C3=NC=CN3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.